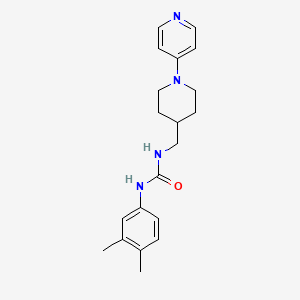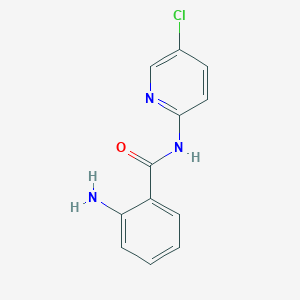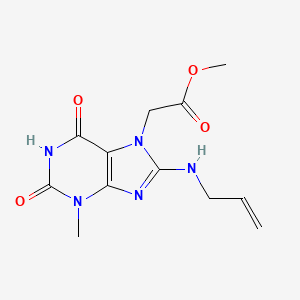
methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like esterification or Michael addition . For instance, methyl acetate can be produced by catalytic esterification of acetic acid and methanol .Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like NMR spectroscopy . The compound likely has different proton environments, which would show up as separate peaks in the NMR spectrum .Chemical Reactions Analysis
The compound, due to the presence of the ester group, might undergo reactions like hydrolysis, reduction, and Grignard reactions. The purine part of the molecule might undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors influencing these properties might include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is involved in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of 9‐substituted‐1,8‐dioxooctahydroxanthenes through iodine-catalyzed cyclization, which demonstrates the compound's utility in creating structurally diverse molecules (Luna et al., 2009).
Antilipid Peroxidation Agents
This compound is also explored for its potential in creating antilipid peroxidation agents. A study on the synthesis of fused 9,10‐dihydro‐6H‐azepino‐ and 9,10‐dihydro‐6H‐[1,3]diazepino[1,2‐e]purines via ring closing metathesis shows the compound's relevance in medicinal chemistry, particularly in targeting lipid peroxidation (Thalassitis et al., 2015).
Biosynthesis Studies
Additionally, the compound has been used in biosynthesis studies. For instance, in the study of metabolites of Periconia macrospinosa, methyl 2-(8-(allylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate's derivatives were examined, contributing to the understanding of fungal biosynthesis pathways (Holker & Young, 1975).
Mechanistic Studies in Organic Synthesis
This compound also plays a role in understanding mechanisms in organic synthesis. It has been part of studies examining the hydrogenation of molecules bearing functionalized methylene groups, aiding in understanding reaction pathways and product formation in organic synthesis (Sukhorukov et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions would depend on the properties and potential applications of the compound. If it has medicinal properties, further pharmacological studies might be conducted. If it has potential industrial applications, research might focus on improving its synthesis and studying its properties in more detail .
Propriétés
IUPAC Name |
methyl 2-[3-methyl-2,6-dioxo-8-(prop-2-enylamino)purin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-4-5-13-11-14-9-8(17(11)6-7(18)21-3)10(19)15-12(20)16(9)2/h4H,1,5-6H2,2-3H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEHDSZFEAFTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-methyl-2,6-dioxo-8-(prop-2-enylamino)purin-7-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)



![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2716579.png)
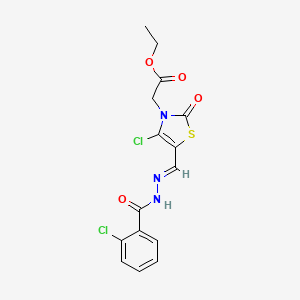
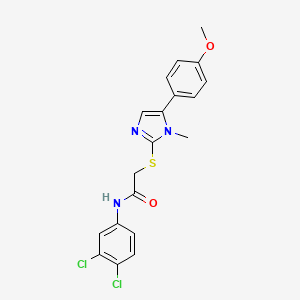
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)


